9H-1,9'-bicarbazole

Frontier molecular orbital engineering Donor-acceptor design Bicarbazole regiochemistry

Regioisomer purity dictates OLED device performance-substituting the 1,9'-linkage alters HOMO/LUMO by up to 0.5 eV and triplet energy by >0.2 eV, directly impacting blue emitter PLQY. This N-linked scaffold delivers ET of 2.70-2.85 eV, critical for hosts requiring >2.7 eV. • Catalyst-free synthesis via Eaton's reagent reduces raw material cost 40-60% vs Pd-catalyzed 3,3' or 4,4' isomers • Perdeuterated -d₁₅ isotopologue available to probe vibrational quenching (10-30% PLQY gain) • Scalable from gram to kilogram quantities for industrial R&D

Molecular Formula C24H16N2
Molecular Weight 332.4 g/mol
CAS No. 27825-35-0
Cat. No. B12291914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9H-1,9'-bicarbazole
CAS27825-35-0
Molecular FormulaC24H16N2
Molecular Weight332.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(N2)C(=CC=C3)N4C5=CC=CC=C5C6=CC=CC=C64
InChIInChI=1S/C24H16N2/c1-4-12-20-16(8-1)19-11-7-15-23(24(19)25-20)26-21-13-5-2-9-17(21)18-10-3-6-14-22(18)26/h1-15,25H
InChIKeyJEADPTOLLYQLRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9H-1,9'-Bicarbazole Molecular Identity and Isomer Differentiation


9H-1,9'-Bicarbazole (1,9'-bi(9H-carbazole), CAS 27825-35-0, C24H16N2, MW 332.40 g·mol⁻¹) is a non-planar, N-linked bicarbazole regioisomer that serves as a versatile electron-donor building block for organic light-emitting diodes (OLEDs) [1], thermally activated delayed fluorescence (TADF) systems [2], perovskite solar cell hole-transport materials , and deuterated isotopologues for advanced spectroscopic studies [3]. Unlike the more extensively studied 3,3'-bicarbazole (CAS 1984-49-2), 4,4'-bicarbazole, and 9,9'-bicarbazole (CAS 1914-12-1), the 1,9'-linkage imposes a unique torsional angle and distinct frontier orbital distribution that confers differentiated donor strength, triplet energy retention, and derivatization preferences critical for optical and electronic material design [4].

Workflow Blue TADF host and OLED donor-acceptor material design
Selection 1,9′-Linkage with reported higher triplet energy and distinct HOMO level
Context May support donor-strength engineering and isotopic probe studies

Why Bicarbazole Isomers Are Not Interchangeable in OLED and TADF


The performance of bicarbazole-based materials is exquisitely sensitive to the regioisomeric linkage [1]. For instance, 3,3′-bicarbazole derivatives frequently exhibit stronger donor character and lower driving voltages compared to mono-carbazole counterparts [2], yet 4,4′-bicarbazole linkages can enforce larger steric hindrance that suppresses aggregation and narrows emission [3]. The 9,9′-bicarbazole scaffold, while synthetically accessible via N–N coupling, shows different frontier orbital distributions due to its twisted structure [4]. Substituting the 1,9′-isomer with a 3,3′- or 4,4′-isomer can alter the HOMO/LUMO energies by 0.1–0.5 eV and the triplet energy (ET) by >0.2 eV—a shift that can, in the words of recent studies, “make-or-break” an OLED device [5]. For procurement, specifying the correct bicarbazole regioisomer is therefore as critical as specifying the acceptor or emitter dopant.

  • 3,3′-Bicarbazole Lower reported donor strength; triplet energy may drop ~0.05–0.20 eV, potentially altering hole injection.
  • 4,4′-Bicarbazole Greater steric hindrance can narrow emission and change aggregation behavior, limiting direct replacement.
  • 9,9′-Bicarbazole Twisted N–N linkage yields different frontier orbital distribution; donor characteristics may not transfer.

Quantitative Evidence for 9H-1,9'-Bicarbazole Procurement


HOMO Level Modulation by Regiochemistry

The N-linked 1,9'-bicarbazole scaffold presents a dihedral angle between carbazole units of approximately 70–80° (calculated), compared to ~40° for 3,3'-bicarbazole and near-planar for 4,4'-bicarbazole [1]. This torsional control shifts the HOMO level upward (less negative) relative to 3,3'-bicarbazole, with computed HOMO values of –5.3 eV for the 1,9'-isomer vs. –5.6 eV for the 3,3'-isomer (B3LYP/6-31G(d,p)) [2]. The differential of +0.3 eV represents a measurable increase in electron-donating strength when the 1,9'-isomer is selected.

HOMO Modulation
Reported
1,9′-Isomer: –5.3 eV 3,3′-Isomer: –5.6 eV Δ ≈ +0.3 eV
Supports stronger donor selection for hole injection engineering.
DFT gas-phase calculations; B3LYP/6-31G(d,p).
Frontier molecular orbital engineering Donor-acceptor design Bicarbazole regiochemistry

Triplet Energy for Blue Host Function

Diphenylamino-substituted 3,3'-bicarbazole derivatives (e.g., BCZDA) have been reported with ET = 2.65 eV [1]. By contrast, N-linked bicarbazole scaffolds, including the 1,9'-isomer, maintain ET values of 2.70–2.85 eV due to reduced π-conjugation through the nitrogen linkage [2]. The higher ET makes the 1,9'-scaffold more suitable for hosting blue TADF emitters (ET > 2.7 eV) than 3,3'-analogues, which risk back-energy transfer.

Triplet Energy
Reported
N-linked core: 2.70–2.85 eV 3,3′-BCZDA: 2.65 eV Δ ET ≈ +0.05 to +0.20 eV
May improve exciton confinement in blue TADF hosts.
Solid-film photoluminescence; neat or PMMA dispersion.
Triplet energy engineering Blue OLED host materials Exciton confinement

Thermal Stability and Glass Transition Comparison

Derivatives based on the 3,3'-bicarbazole core exhibit 5%-weight-loss temperatures (Td) above 400 °C and glass transition temperatures (Tg) of 73–96 °C for unsubstituted variants [1]. N-linked bicarbazole polymers incorporating 1,9'-linkages show Td values of 421–462 °C, with Tg reaching 147–157 °C when incorporated into conjugated copolymers [2]. The higher Tg arises from the restricted rotation around the N–Caryl bond in the 1,9'-isomer, superior to the 73–96 °C range of analogous 3,3'-glasses.

Morphological Stability
Reported
1,9′-Copolymers: Tg 147–157 °C 3,3′-Glasses: Tg 73–96 °C ΔTg ≈ +50 to +80 °C
Supports higher morphological stability for device longevity screening.
DSC at 10 °C/min; second heating scan.
Morphological stability Thermal degradation temperature Glass transition temperature

Synthetic Efficiency via One-Step Coupling

The 1,9'-bicarbazole isomer can be obtained via direct oxidative C–N coupling of carbazole using Eaton's reagent (P₂O₅/MeSO₃H) at 80–120 °C in a one-step, solvent-free process [1]. In contrast, 3,3'-bicarbazole requires C–C coupling with Pd catalysts or stoichiometric FeCl₃, and 4,4'-bicarbazole demands prefabricated 4-bromocarbazole intermediates [2]. The 1,9'-route eliminates precious metal catalysts and reduces synthetic step count from 2–3 to 1.

Synthetic Efficiency
Data to verify
1 step, Eaton's reagent, no metal catalyst 2–3 steps; Pd or Fe catalysts required 50–67% fewer steps; catalyst cost eliminated
May simplify scale-up and reduce procurement cost variability.
Bulk synthesis demonstrated >10 g scale.
Synthetic efficiency Oxidative coupling Cost-effective procurement

Perdeuterated 1,9'-Bicarbazole as Spectroscopic Probe

A perdeuterated analogue, 9H-1,9'-bicarbazole-d₁₅, is commercially available and provides a tool for probing vibrational quenching pathways in OLED emitters [1]. Deuteration at all 15 aromatic positions can increase the photoluminescence quantum yield (PLQY) by 10–30% (absolute) in carbazole-based TADF emitters by suppressing C–H vibrational deactivation [2]. Equivalent deuterated isotopologues are not widely available for 3,3'- or 4,4'-bicarbazole cores.

Deuterated Probe Availability
Data to verify
9H-1,9′-bicarbazole-d₁₅: commercially listed 3,3′- and 4,4′-d₁₅: not commercially listed Unique availability
Enables isotopic quenching studies without custom deuteration.
Catalog survey (2024–2025); ≥98 atom% D.
Deuterated OLED materials Isotope effect Photophysical mechanism elucidation

Bicarbazole Donor Strength in TADF Emitters

In blue TADF emitters, replacing a mono-carbazole donor with a bicarbazole donor has been shown to increase the reverse intersystem crossing rate (kRISC) from 4.7 × 10⁴ s⁻¹ to 2.32 × 10⁶ s⁻¹, a ~50-fold enhancement [1]. Bicarbazole donors also enable higher horizontal dipole orientation ratios (Θₕ = 88–96%) compared to carbazole-only donors (Θₕ = 70–80%), increasing light outcoupling efficiency [2]. The 1,9'-bicarbazole scaffold, with its distinct HOMO distribution, is expected to yield similar or enhanced kRISC relative to 3,3'-bicarbazole based on its more exposed nitrogen lone pair.

Donor Strength in TADF
Class-level
Bicarbazole class: kRISC >10⁶ s⁻¹ Mono-carbazole: 4.7×10⁴ s⁻¹ ~50-fold enhancement (class-level)
Class-level bicarbazole design may reduce efficiency roll-off at high luminance.
Transient PL decay; solution-processed devices.
TADF emitter design Bicarbazole donor strength Reverse intersystem crossing

Priority Applications for 9H-1,9'-Bicarbazole


Blue TADF Host with High Triplet Energy

When designing a host for blue TADF emitters with ET > 2.7 eV, the 1,9'-bicarbazole scaffold provides a higher intrinsic triplet energy (2.70–2.85 eV) than 3,3'-bicarbazole-based hosts (2.65 eV) [1], reducing the probability of back-energy transfer from the emitter to the host. This is critical for maintaining PLQY > 80% in blue-emitting devices.

Isotopic Triplet Dynamics Studies

The commercial availability of perdeuterated 9H-1,9'-bicarbazole-d₁₅ [2] enables researchers to probe vibrational quenching channels without custom synthesis. Deuteration can increase PLQY by 10–30% absolute, providing a clear experimental handle for separating radiative from non-radiative decay pathways.

Cost-Effective Donor Building Block Scale-Up

For industrial R&D groups scaling from gram to kilogram quantities, the single-step, catalyst-free synthesis of 1,9'-bicarbazole via Eaton's reagent [3] offers significant cost advantages over multi-step, Pd-catalyzed routes to 3,3'- or 4,4'-bicarbazole isomers, reducing raw material cost by an estimated 40–60% per batch.

High-Tg Hole-Transport Materials for Perovskite Solar Cells

Derivatives based on the 9,9'-bicarbazole core, which shares the N-linked structural motif with 9H-1,9'-bicarbazole, have been demonstrated as effective hole-transport materials (HTMs) in perovskite solar cells, achieving PCEs of 16.08% with stability retention of 79.9% after 260 hours [4]. This validates the N-linked bicarbazole scaffold for perovskite HTM applications where the 1,9'-regioisomer can serve as a structurally analogous starting point.

Application
Selection Property
Validation Focus
Blue TADF host design
Reported high triplet energy range
Exciton confinement and PLQY in blue devices
Isotopic exciton dynamics probe
Available perdeuterated isotopologue (d₁₅)
Isotope effect on PLQY and non-radiative pathways
Scalable donor building block
Single-step, catalyst-free coupling route
Batch reproducibility and cost efficiency benchmarking
Perovskite hole-transport material
High reported Tg in N-linked bicarbazole polymers
Device stability and PCE in structurally related HTMs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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